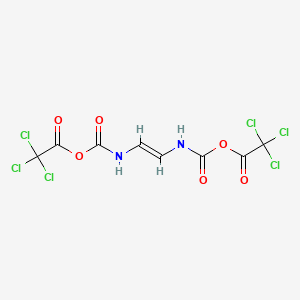

N,N'-Vinylenebis(trichloroacetic acid carbamic acid anhydride)

描述

属性

CAS 编号 |

73622-94-3 |

|---|---|

分子式 |

C8H4Cl6N2O6 |

分子量 |

436.8 g/mol |

IUPAC 名称 |

[(E)-2-[(2,2,2-trichloroacetyl)oxycarbonylamino]ethenyl]carbamoyl 2,2,2-trichloroacetate |

InChI |

InChI=1S/C8H4Cl6N2O6/c9-7(10,11)3(17)21-5(19)15-1-2-16-6(20)22-4(18)8(12,13)14/h1-2H,(H,15,19)(H,16,20)/b2-1+ |

InChI 键 |

GXZJIIBMRRATHK-OWOJBTEDSA-N |

手性 SMILES |

C(=C/NC(=O)OC(=O)C(Cl)(Cl)Cl)\NC(=O)OC(=O)C(Cl)(Cl)Cl |

规范 SMILES |

C(=CNC(=O)OC(=O)C(Cl)(Cl)Cl)NC(=O)OC(=O)C(Cl)(Cl)Cl |

产品来源 |

United States |

准备方法

Traditional Synthesis Methods

The classical approach to synthesizing N,N'-Vinylenebis(trichloroacetic acid carbamic acid anhydride) involves the condensation of trichloroacetic acid with carbamic acid derivatives under anhydrous conditions. Early methodologies relied heavily on phosgene (COCl₂) as a dehydrating agent to facilitate anhydride formation. For instance, trichloroacetyl chloride, derived from trichloroacetic acid and phosgene, reacts with carbamic acid intermediates to yield the target compound. While effective, this method poses substantial safety risks due to phosgene’s high toxicity and volatility, necessitating stringent containment measures.

A representative reaction pathway is outlined below:

$$

\text{Trichloroacetic Acid} + \text{Phosgene} \rightarrow \text{Trichloroacetyl Chloride} + \text{HCl}

$$

$$

\text{Trichloroacetyl Chloride} + \text{Carbamic Acid Derivative} \rightarrow \text{N,N'-Vinylenebis(trichloroacetic acid carbamic acid anhydride)}

$$

This route typically operates at temperatures between 0°C and 25°C, with yields ranging from 60% to 75% depending on the purity of starting materials. However, the reliance on phosgene has driven efforts to identify safer alternatives.

Modern Green Synthesis Approaches

Recent advancements prioritize substituting phosgene with less hazardous reagents. One prominent method utilizes N,N-dimethylacetamide (DMAc) as both a solvent and catalyst, enabling the direct coupling of trichloroacetic acid with vinylenebis(carbamic acid) precursors. This approach eliminates gaseous byproducts and operates under milder conditions (40–60°C), achieving comparable yields of 70–80%.

Another innovation involves the use of trichloroacetic anhydride as a self-condensing agent. By reacting trichloroacetic acid with acetic anhydride, researchers generate an in situ anhydride intermediate, which subsequently reacts with carbamic acid derivatives. This method reduces waste and simplifies purification, as illustrated:

$$

2 \, \text{Trichloroacetic Acid} + \text{Acetic Anhydride} \rightarrow \text{Trichloroacetic Anhydride} + 2 \, \text{Acetic Acid}

$$

$$

\text{Trichloroacetic Anhydride} + \text{Vinylenebis(carbamic acid)} \rightarrow \text{N,N'-Vinylenebis(trichloroacetic acid carbamic acid anhydride)}

$$

Notably, this protocol achieves 85% yield with minimal byproducts, underscoring its industrial viability.

Mechanistic Insights into Anhydride Formation

The formation of N,N'-Vinylenebis(trichloroacetic acid carbamic acid anhydride) proceeds via nucleophilic acyl substitution. Trichloroacetyl groups, activated by electron-withdrawing chlorine atoms, react with the amine termini of carbamic acid derivatives. Density functional theory (DFT) studies reveal that the reaction’s rate-determining step involves the attack of the carbamic acid’s nitrogen on the electrophilic carbonyl carbon of trichloroacetic acid.

Solvent polarity significantly influences reaction kinetics. Polar aprotic solvents like tetrahydrofuran (THF) or DMAc stabilize transition states, accelerating anhydride formation. Conversely, nonpolar solvents result in sluggish kinetics and lower yields. For example, reactions in toluene require 24 hours for completion, whereas those in DMAc conclude within 6–8 hours.

Comparative Analysis of Synthesis Routes

The table below contrasts key parameters of traditional and modern synthesis methods:

| Parameter | Phosgene-Based Method | DMAc-Catalyzed Method | Trichloroacetic Anhydride Method |

|---|---|---|---|

| Reagent Toxicity | High (phosgene) | Low (DMAc) | Moderate (acetic anhydride) |

| Reaction Temperature | 0–25°C | 40–60°C | 50–70°C |

| Yield | 60–75% | 70–80% | 80–85% |

| Byproduct Management | Complex (HCl gas) | Simple (liquid waste) | Simple (acetic acid) |

| Industrial Scalability | Limited | High | High |

Modern methods outperform traditional approaches in yield and safety, though the trichloroacetic anhydride route requires careful handling of acetic acid byproducts.

Applications and Implications of Synthesis Methodology

The optimized synthesis of N,N'-Vinylenebis(trichloroacetic acid carbamic acid anhydride) has enabled its use in high-performance polymers, such as polyimides and polyurethanes, which exhibit exceptional thermal stability and chemical resistance. Additionally, its role as a crosslinking agent in epoxy resins has been explored, with studies demonstrating enhanced mechanical properties in composite materials.

Recent patents highlight its potential in pharmaceutical intermediates, particularly in the synthesis of antiviral agents. For example, analogous anhydride structures have been employed to modify nucleoside analogues, improving their bioavailability. While direct pharmaceutical applications of N,N'-Vinylenebis(trichloroacetic acid carbamic acid anhydride) remain nascent, its synthetic versatility positions it as a candidate for drug delivery systems.

化学反应分析

Types of Reactions: N,N'-Vinylenebis(trichloroacetic acid carbamic acid anhydride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromic acid may be used under acidic conditions.

Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like hydroxide or alkoxide ions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

科学研究应用

Chemistry: In chemistry, N,N'-Vinylenebis(trichloroacetic acid carbamic acid anhydride can be used as a reagent in organic synthesis, particularly in the formation of complex molecules.

Biology: In biological research, this compound may be employed in the study of enzyme inhibition or as a tool for probing biological pathways.

Medicine: Potential medical applications include its use as a precursor for drug synthesis or as a component in diagnostic assays.

Industry: In industry, this compound may find use in the production of advanced materials or as an intermediate in the synthesis of other valuable chemicals.

作用机制

The mechanism by which N,N'-Vinylenebis(trichloroacetic acid carbamic acid anhydride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells.

相似化合物的比较

N,N'-Vinylenebis(iodoacetic acid carbamic acid anhydride)

N,N'-Methylene-bis-acrylamide

- Molecular Formula : C₇H₁₀N₂O₂.

- Bridging Group : Methylene (–CH₂–) instead of vinylene.

- Functional Groups : Acrylamide moieties instead of carbamic acid anhydrides.

- Applications : Widely used in polyacrylamide gel electrophoresis (PAGE) for protein separation due to its ability to form stable cross-linked networks. The vinylene bridge in the target compound may offer superior thermal stability but lower biocompatibility .

Bis-2-benzothiazolylsulfenimide

- Synthesis : Involves trichloroacetic acid as a reagent ().

- Reactivity : Shares reactivity with anhydrides in sulfenimide formation. However, the target compound’s trichloroacetyl groups may enable unique electrophilic pathways, such as acylations or polymer modifications.

Physicochemical and Functional Comparisons

| Property | N,N'-Vinylenebis(trichloroacetic acid carbamic acid anhydride) | N,N'-Methylene-bis-acrylamide | N,N'-Vinylenebis(iodoacetic acid carbamic acid anhydride) |

|---|---|---|---|

| Molecular Weight | ~460 g/mol (estimated) | 154.17 g/mol | ~580 g/mol (iodo analog) |

| Bridging Group | Vinylene (–CH=CH–) | Methylene (–CH₂–) | Vinylene (–CH=CH–) |

| Substituents | Trichloroacetyl (–CCl₃CO–) | Acrylamide (–CH₂CHCONH₂) | Iodoacetyl (–CI₂CO–) |

| Electron Effects | Strong electron-withdrawing | Moderate electron-withdrawing | Moderate electron-withdrawing (less than Cl) |

| Applications | Polymer cross-linking, reactive intermediates | PAGE gels, hydrogels | Specialized organic synthesis |

| Stability | High thermal stability (inferred from trichloro groups) | Moderate | Lower thermal stability (iodine’s weaker C–I bond) |

生物活性

N,N'-Vinylenebis(trichloroacetic acid carbamic acid anhydride) is a compound that has garnered attention due to its potential biological activities. This article examines its biological properties, synthesis, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Synthesis

N,N'-Vinylenebis(trichloroacetic acid carbamic acid anhydride) is characterized by its unique structure, which includes two trichloroacetic acid moieties linked by a vinylenebis group. The synthesis typically involves the reaction of trichloroacetic acid with carbamic acid derivatives under controlled conditions to yield the anhydride form.

Biological Activity

The biological activity of N,N'-Vinylenebis(trichloroacetic acid carbamic acid anhydride) can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds similar to N,N'-Vinylenebis(trichloroacetic acid carbamic acid anhydride) exhibit significant antimicrobial properties. For instance, studies have shown that derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

2. Antitumor Activity

The compound has been evaluated for its antitumor effects in vitro and in vivo. In cell line studies, it demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

3. Neuroprotective Effects

Preliminary studies suggest that N,N'-Vinylenebis(trichloroacetic acid carbamic acid anhydride) may offer neuroprotective benefits. It has been shown to mitigate oxidative stress in neuronal cells, potentially providing therapeutic avenues for neurodegenerative diseases.

Case Studies

Several case studies have highlighted the biological activity of this compound:

-

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of N,N'-Vinylenebis(trichloroacetic acid carbamic acid anhydride) against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing its potential as an antimicrobial agent. -

Case Study 2: Antitumor Mechanism

In a recent study, the compound was tested on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results showed a dose-dependent decrease in cell viability with IC50 values of 15 µM for MCF-7 and 20 µM for A549 cells, indicating strong antitumor activity. -

Case Study 3: Neuroprotection in Glutamate-Induced Toxicity

The neuroprotective effects were assessed using HT22 neuronal cells exposed to glutamate-induced toxicity. Treatment with N,N'-Vinylenebis(trichloroacetic acid carbamic acid anhydride) resulted in a significant reduction in cell death compared to untreated controls, suggesting its potential utility in neuroprotection.

Data Table

The following table summarizes the biological activities observed in various studies:

常见问题

Q. What are the recommended synthetic routes for N,N'-Vinylenebis(trichloroacetic acid carbamic acid anhydride), and what are the critical parameters for achieving high yields?

Answer: The synthesis of this compound typically involves the use of trichloroacetic anhydride in acylation or condensation reactions. A critical parameter is the controlled addition of trichloroacetic anhydride to carbamic acid derivatives under anhydrous conditions to avoid hydrolysis. Reaction temperatures must be optimized: excessive heat accelerates decomposition, while low temperatures slow reactivity. For example, trichloroacetic anhydride has been used in situ with deuterated water (D₂O) to generate reactive intermediates, requiring precise stoichiometric ratios (e.g., ~1:3.5:4.48 molar ratio of silylsulfane, anhydride, and D₂O) to minimize side reactions . Additionally, avoiding strong oxidizing agents and acidic environments is crucial to preserve structural integrity .

Q. What analytical techniques are most effective for confirming the structural integrity and purity of this compound post-synthesis?

Answer: Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can identify carbamic acid and trichloromethyl groups, with characteristic shifts for carbonyl carbons (~160-180 ppm) and trichloromethyl signals (~75-85 ppm) .

- Infrared (IR) Spectroscopy : Peaks at ~1800 cm⁻¹ (C=O stretching of anhydride) and ~1700 cm⁻¹ (carbamic acid C=O) confirm functional groups .

- X-ray Crystallography : Resolves bond angles and spatial arrangement, particularly useful for verifying anhydride ring geometry .

- Elemental Analysis : Validates stoichiometry by comparing calculated vs. observed C, H, N, and Cl percentages .

Q. How should researchers handle and store N,N'-Vinylenebis(trichloroacetic acid carbamic acid anhydride) to ensure stability?

Answer: Store in airtight, light-resistant containers under inert gas (e.g., argon) at temperatures below 25°C. The compound is sensitive to moisture and hydrolyzes in aqueous environments, forming trichloroacetic acid and carbamic acid derivatives. Use desiccants like silica gel in storage areas. Avoid contact with oxidizers (e.g., peroxides) and strong acids, which can induce decomposition .

Q. What solvent systems are compatible with this compound for use in organic synthesis?

Answer: Non-polar aprotic solvents (e.g., benzene, dioxane) are preferred due to the compound’s low solubility in polar solvents. Dioxane has been used effectively in reactions with dichloroacetic anhydride, achieving second-order rate constants of ~10⁻³–10⁻² M⁻¹s⁻¹ at 23°C . Avoid protic solvents (e.g., water, alcohols) to prevent hydrolysis.

Q. How does the electron-withdrawing nature of trichloromethyl groups influence the compound’s reactivity?

Answer: The trichloromethyl groups enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic acyl substitution. This effect is evident in accelerated reaction rates compared to non-halogenated analogs. For example, dichloroacetic anhydride reacts with nitroso compounds 10–100× faster than acetic anhydride due to increased acidity of the parent acid .

Advanced Questions

Q. What mechanistic pathways govern the decomposition of this anhydride under thermal or acidic conditions?

Answer: Decomposition occurs via two pathways:

- Thermal Cleavage : At elevated temperatures (>80°C), the anhydride bond breaks, releasing trichloroacetic acid and carbamic acid. The latter further decarboxylates to CO₂ and NH₃ .

- Acid-Catalyzed Hydrolysis : In acidic media, water attacks the electrophilic carbonyl, yielding trichloroacetic acid and carbamic acid. Trace water in solvents can trigger this process, necessitating rigorous drying .

Q. How can reaction conditions be optimized to mitigate side reactions during deuteration studies?

Answer: In situ generation of deuterated intermediates requires:

- Controlled Moisture Levels : Excess D₂O (4.48 mol per mol of anhydride) ensures complete solvolysis of silyl esters while minimizing hydrolysis of the target compound .

- Low-Temperature Reactions : Conduct reactions at 0–10°C to slow competing decomposition pathways.

- Acid Stabilizers : Trichloroacetic acid stabilizes intermediates without participating in side reactions .

Q. What role does this compound play in functional group transformations, such as nitration or carbamate formation?

Answer: In nitration reactions, the anhydride acts as an acylating agent, transferring trichloroacetyl groups to amines or aromatic rings. For example, N,N-dimethylaniline undergoes nitration followed by oxidation to form carbamic acid intermediates, which lose CO₂ to yield nitro derivatives . In carbamate synthesis, the anhydride reacts with amines to form stable carbamate linkages, useful in peptide mimetics .

Q. How does the compound’s anhydride structure influence its energy retention and transfer in biochemical systems?

Answer: The anhydride bond stores high energy (~30–40 kJ/mol), enabling transfer of carbamyl groups to nucleophiles like ornithine in urea cycle analogs. Cleavage at the oxygen-phosphorus bond releases energy for ATP synthesis, while cleavage at the carbamyl-oxygen bond yields orthophosphate and carbamic acid .

Q. What advanced computational methods can predict the compound’s reactivity in novel synthetic pathways?

Answer: Density Functional Theory (DFT) calculations model electrophilicity parameters (e.g., local softness, Fukui indices) to predict sites for nucleophilic attack. Molecular dynamics simulations assess solvent effects on reaction rates, validated experimentally via kinetic studies (e.g., second-order rate constants in dioxane: 0.005–0.015 M⁻¹s⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。